molecular formula C9H17NO3 B11937222 DL-Leucine, N-acetyl-, methyl ester

DL-Leucine, N-acetyl-, methyl ester

Cat. No.: B11937222
M. Wt: 187.24 g/mol
InChI Key: IIGAKARAJMXVOZ-UHFFFAOYSA-N
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Description

DL-Leucine, N-acetyl-, methyl ester is an organic compound with the molecular formula C8H15NO3 It is a derivative of leucine, an essential amino acid, and is characterized by the presence of an acetyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Leucine, N-acetyl-, methyl ester typically involves the acetylation of DL-leucine followed by esterification. One common method is to react DL-leucine with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-DL-leucine. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

DL-Leucine, N-acetyl-, methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form N-acetyl-DL-leucine and methanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: N-acetyl-DL-leucine and methanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

DL-Leucine, N-acetyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of DL-Leucine, N-acetyl-, methyl ester involves its conversion into active metabolites within the body. The acetylation of leucine alters its uptake and distribution in cells, switching its transport from the L-type amino acid transporter to organic anion transporters and monocarboxylate transporters . This change in transport mechanism allows the compound to bypass rate-limiting steps in leucine-mediated signaling pathways, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-DL-valine methyl ester
  • N-Acetyl-DL-phenylalanine methyl ester
  • N-Acetyl-DL-isoleucine methyl ester

Uniqueness

DL-Leucine, N-acetyl-, methyl ester is unique due to its specific transport mechanisms and metabolic pathways. Unlike other similar compounds, it has been shown to have distinct pharmacokinetic properties, making it a promising candidate for therapeutic applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and mechanisms of action make it an important subject of ongoing research.

Properties

IUPAC Name

methyl 2-acetamido-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGAKARAJMXVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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